Cetylamine (CAS 143-27-1), commonly referred to as hexadecylamine (HDA), is a primary aliphatic amine featuring a 16-carbon straight alkyl chain. As a solid at room temperature (melting point ~43–46°C), it serves as a critical structural precursor and functional additive across thermal energy storage, nanoparticle synthesis, and surface chemistry applications. In industrial procurement, HDA is primarily evaluated for its precise hydrophobic-lipophilic balance, which dictates its critical micelle concentration (CMC), phase transition enthalpy, and film-forming capabilities on metal surfaces. Unlike shorter-chain amines that lack sufficient hydrophobicity for robust self-assembly, or longer-chain variants that suffer from poor solubility and high processing costs, HDA provides an optimal thermodynamic profile for applications requiring stable micellization, high latent heat capacity, and controlled steric hindrance [1].
Substituting Cetylamine with closely related in-class alternatives, such as dodecylamine (C12) or octadecylamine (C18), fundamentally alters material performance and processability. In thermal energy storage, replacing HDA with C14 or C18 amines results in a quantifiable drop in phase transition enthalpy and long-term thermal cycling stability, directly reducing energy density[1]. In surface chemistry and corrosion inhibition, shorter C12 chains fail to form persistent, densely packed protective films on steel, while C18 chains dramatically decrease aqueous solubility and increase synthesis costs [2]. Furthermore, in nanoparticle synthesis, the alkyl chain length strictly controls the steric barrier; deviating from the C16 chain alters nucleation kinetics, leading to uncontrolled particle growth or irreversible agglomeration during washing steps. Consequently, generic substitution compromises end-product stability and operational efficiency.
When incorporated into hollow carbon nanospheres for solar thermal utilization, hexadecylamine (HDA) demonstrates a significantly higher phase transition enthalpy compared to its C14 and C18 counterparts. Quantitative analysis reveals that HDA achieves a latent heat capacity of 119.5 J/g. In direct comparison, octadecylamine (ODA) reaches only 101.8 J/g, and tetradecylamine (TDA) yields a drastically lower 61.23 J/g [1]. This thermodynamic advantage makes HDA the most efficient core material for maximizing energy density in composite PCMs.
| Evidence Dimension | Phase transition enthalpy (Latent heat capacity) |
| Target Compound Data | Hexadecylamine (HDA): 119.5 J/g |
| Comparator Or Baseline | Octadecylamine (ODA): 101.8 J/g; Tetradecylamine (TDA): 61.23 J/g |
| Quantified Difference | HDA provides 17.3% higher enthalpy than ODA and 95.1% higher than TDA. |
| Conditions | Encapsulated in hollow carbon nanospheres for photothermal conversion. |
Procuring HDA over ODA or TDA directly increases the energy storage density of thermal regulation systems without requiring additional mass or volume.
The long-term reliability of phase change materials is dictated by their ability to resist thermal degradation over repeated melt-freeze cycles. In multishell copper oxide hollow sphere composites (CuOHS@PCMs), HDA exhibits superior retention of its thermal properties compared to octadecylamine. After 100 thermal cycles, the HDA composite retains 97.7% of its initial latent heat (dropping marginally from 192.6 J/g to 188.3 J/g). Conversely, the ODA composite suffers significant degradation, retaining only 87.3% of its initial enthalpy (dropping from 196.0 J/g to 171.1 J/g) [1].
| Evidence Dimension | Latent heat retention after 100 thermal cycles |
| Target Compound Data | Hexadecylamine (HDA): 97.7% retention (192.6 to 188.3 J/g) |
| Comparator Or Baseline | Octadecylamine (ODA): 87.3% retention (196.0 to 171.1 J/g) |
| Quantified Difference | HDA exhibits 10.4% better thermal stability and significantly less degradation than ODA over 100 cycles. |
| Conditions | 0 to 90 °C thermal cycling in multishell copper oxide hollow spheres. |
HDA prevents premature degradation in industrial thermal storage units, reducing maintenance costs and extending the operational lifespan of the composite material.
In the formulation of geminal zwitterionic corrosion inhibitors for steel in CO2-saturated brine, the alkyl chain length dictates both performance and synthesis economics. Inhibitors derived from hexadecylamine (LZW-B16) achieve an exceptional 99.94% inhibition efficiency and a minimal corrosion rate of 0.001 mmpy at a concentration of 25 ppm. While octadecylamine (C18) derivatives can achieve similar inhibition at 10 ppm, the significantly higher synthesis cost and lower aqueous solubility of C18 make the C16 (HDA) derivative the optimal commercial choice for large-scale industrial deployment [1].
| Evidence Dimension | Corrosion inhibition efficiency and commercial viability |
| Target Compound Data | Hexadecylamine derivative (LZW-B16): 99.94% efficiency at 25 ppm with high cost-effectiveness |
| Comparator Or Baseline | Octadecylamine derivative (LZW-B18): Similar efficiency at 10 ppm but with prohibitive synthesis costs |
| Quantified Difference | HDA delivers near-total (>99.9%) corrosion inhibition while avoiding the severe cost and solubility penalties associated with C18 chains. |
| Conditions | AISI-1018 steel in 1.0 M NaCl saturated with CO2 at 70 °C (pH 3.5). |
Buyers formulating oilfield or boiler corrosion inhibitors can achieve peak performance with HDA while maintaining lower raw material and processing costs compared to ODA.
The hydrophobic tail length of primary amines exponentially impacts their self-assembly threshold. When converted into alkylguanidinium cationic surfactants, the hexadecylamine-derived compound (CGC) demonstrates a critical micelle concentration (CMC) of just 0.5 mmol/kg. In stark contrast, the dodecylamine (C12) derivative requires 5.3 mmol/kg, and the tetradecylamine (C14) derivative requires 1.8 mmol/kg to achieve micellization[1]. This demonstrates that HDA derivatives self-assemble at concentrations approximately 10 times lower than their C12 counterparts.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | Hexadecylamine derivative (CGC): 0.5 mmol/kg |
| Comparator Or Baseline | Dodecylamine derivative (DDGC): 5.3 mmol/kg |
| Quantified Difference | HDA achieves micellization at a 90.5% lower concentration than the C12 analog. |
| Conditions | Aqueous solution at 317 K (CGC) vs 298 K (DDGC), measured via surface tension and conductivity. |
Procuring HDA as a surfactant precursor allows manufacturers to drastically reduce the required active ingredient loading in emulsions and flotation agents, lowering formulation costs.
Driven by its superior latent heat capacity (119.5 J/g) and exceptional thermal cycling stability (97.7% retention over 100 cycles) compared to C14 and C18 analogs, hexadecylamine is the premier choice for manufacturing composite PCMs. It is highly recommended for procurement in solar thermal conversion systems, smart building temperature regulation, and advanced heat sink formulations where maximizing energy density and preventing long-term degradation are critical[1].
Because HDA derivatives achieve >99.9% corrosion inhibition efficiency on steel at low ppm concentrations without the prohibitive synthesis costs of octadecylamine, HDA is the optimal precursor for protective nanofilms. It is directly applicable for procurement by chemical manufacturers formulating boiler water additives, secondary circuit treatments in power plants, and oilfield pipeline corrosion inhibitors [2].
Leveraging its ability to form stable micelles at concentrations an order of magnitude lower than dodecylamine (0.5 mmol/kg vs 5.3 mmol/kg), HDA is highly effective as a precursor for cationic surfactants. It is the preferred procurement choice for mineral processing facilities requiring high-efficiency flotation collectors for quartz and silicates, as well as for formulating specialized industrial demulsifiers where minimizing surfactant loading is economically advantageous [3].
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